NXT629

PPARα Antagonist Nuclear Receptor Selectivity Cancer Research

NXT629 is a potent, selective PPARα antagonist (IC₅₀ 77 nM) with exceptional selectivity over PPARδ, PPARγ, and other nuclear receptors. Ideal for cancer biology research, it reliably modulates fatty acid metabolism and gene transcription. Validated in vivo via IP administration, it delays tumor growth in xenograft models. Choose NXT629 for consistent, off-target-free results.

Molecular Formula C35H39N5O3S
Molecular Weight 609.8 g/mol
Cat. No. B2865967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNXT629
Molecular FormulaC35H39N5O3S
Molecular Weight609.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H39N5O3S/c1-5-39-33(37-40(34(39)41)25-27-16-20-29(21-17-27)35(2,3)4)13-9-10-26-14-18-28(19-15-26)32-23-22-30(24-36-32)38-44(42,43)31-11-7-6-8-12-31/h6-8,11-12,14-24,38H,5,9-10,13,25H2,1-4H3
InChIKeyIRSFLNXJVJKMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NXT629 (N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide): Potent and Selective PPARα Antagonist for Cancer Research


N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide, commonly known as NXT629, is a potent, selective, and competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα) [1] [2]. It is a member of the triazolyl pyridyl benzenesulfonamide class [3] and is primarily utilized as a research tool to investigate the role of PPARα in various biological pathways, including fatty acid metabolism, cancer cell proliferation, and metastasis [1] .

Why NXT629 Cannot Be Substituted with Other PPARα Antagonists Like GW6471 or MK886


While several PPARα antagonists exist, they cannot be simply interchanged with NXT629. NXT629 demonstrates a unique combination of high potency and exceptional selectivity for PPARα over other nuclear hormone receptors [1] [2]. This selectivity profile is not a class-wide trait; for instance, the commonly used antagonist GW6471 has a different selectivity fingerprint . The specific structural features of NXT629, as a triazolyl pyridyl benzenesulfonamide, confer these distinct pharmacological properties, meaning that substituting it with another PPARα antagonist will result in a different experimental outcome due to off-target effects or varying potency, which are detailed below.

Quantitative Evidence for NXT629 (N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide) Differentiation


Superior Selectivity of NXT629 for PPARα over Other Nuclear Receptors

NXT629 exhibits high selectivity for the human PPARα receptor over a panel of other nuclear hormone receptors, a critical advantage for minimizing off-target effects. In a direct comparison, NXT629's IC50 for PPARα is 77 nM, whereas its IC50s for PPARδ, PPARγ, ERβ, GR, and TRβ are significantly higher, ranging from 6.0 µM to >100 µM [1] [2].

PPARα Antagonist Nuclear Receptor Selectivity Cancer Research

Comparative Potency of NXT629 Against Mouse PPAR Isoforms

In murine models, NXT629 maintains potent and selective antagonism. A head-to-head comparison of NXT629's inhibitory activity against mouse PPAR isoforms reveals that it is 15-fold more potent against PPARα (IC50 = 2.3 µM) than against PPARβ/δ (IC50 = 35.1 µM) and 3-fold more potent than against PPARγ (IC50 = 6.9 µM) [1].

PPARα Antagonist Mouse Models In Vivo Pharmacology

In Vivo Target Engagement: NXT629 Downregulates PPARα Target Gene Fgf21

NXT629 demonstrates clear in vivo target engagement. In a study with fasted mice, a single intraperitoneal dose of NXT629 at 30 mg/kg led to a significant decrease in the hepatic expression of Fibroblast growth factor 21 (Fgf21), a well-established PPARα target gene [1]. This provides direct, quantitative evidence of PPARα pathway modulation in a living organism.

PPARα Antagonist In Vivo Target Engagement Pharmacodynamics

In Vivo Anti-Tumor Efficacy of NXT629 in Multiple Xenograft Models

NXT629 exhibits significant in vivo anti-tumor activity across different cancer models. When administered intraperitoneally at 30 mg/kg daily for 6 weeks, NXT629 delayed the growth of subcutaneous SKOV-3 human ovarian cancer tumors in nude mice and inhibited the growth of subcutaneous B16F10 melanoma tumors in C57Bl/6 mice [1] . Furthermore, it demonstrated weak anti-angiogenic effects and inhibited experimental metastasis of cancer cells to the lung [1] .

Anti-tumor Activity Xenograft Models Metastasis

Recommended Application Scenarios for NXT629 (N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide)


Mechanistic Studies of PPARα-Specific Pathways in Cancer

NXT629 is the ideal tool for researchers investigating the precise role of PPARα in cancer biology. Its high potency (IC50 = 77 nM) and exceptional selectivity over other nuclear receptors (IC50s ranging from 6 µM to >100 µM) ensure that observed effects—such as altered fatty acid metabolism, apoptosis induction, or changes in cell proliferation—can be confidently attributed to PPARα antagonism rather than off-target activities [1] [2].

In Vivo Preclinical Validation of PPARα as a Target in Oncology

Despite poor oral bioavailability, NXT629 is a validated tool for in vivo studies via intraperitoneal administration. Its demonstrated efficacy in delaying tumor growth in SKOV-3 and B16F10 xenograft models and inhibiting experimental metastasis provides a solid foundation for its use as a positive control or proof-of-concept compound in preclinical oncology programs focused on PPARα [3] .

Use as a Reference Antagonist for Cross-Species Pharmacology Studies

For experiments requiring translation between in vitro human assays and in vivo mouse models, NXT629 offers a clear advantage. The documented potency against both human (IC50 = 77 nM) and mouse (IC50 = 2.3 µM) PPARα, along with its maintained selectivity profile across species, makes it a reliable reference compound for correlating findings from different experimental systems [2].

Tool Compound for Investigating PPARα-Mediated Gene Regulation

NXT629 is a proven chemical probe for modulating PPARα-dependent gene transcription. Its ability to significantly downregulate the hepatic target gene Fgf21 in fasted mice provides a clear, pharmacodynamic biomarker for confirming target engagement in vivo, making it suitable for studies exploring the downstream transcriptional effects of PPARα antagonism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for NXT629

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.